



Application Notes and Protocols for GSK2636771 in In Vitro Cell-Based Assays

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Compound of Interest		
Compound Name:	GSK2636771 methyl	
Cat. No.:	B1507857	Get Quote

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Introduction

GSK2636771 is a potent and selective, orally bioavailable inhibitor of the phosphoinositide 3-kinase beta (PI3K β) isoform, with a Ki of 0.89 nM and an IC50 of 5.2 nM.[1] It exhibits over 900-fold selectivity for PI3K β compared to PI3K α and PI3K γ , and more than 10-fold selectivity over PI3K δ .[1][2] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5] Dysregulation of this pathway is a common occurrence in various human cancers, often driven by mutations in PI3K genes or the loss of the tumor suppressor PTEN.[3][4] GSK2636771 has demonstrated significant anti-tumor activity, particularly in cancer cells with a deficient PTEN (phosphatase and tensin homolog) gene.[1][2] PTEN is a negative regulator of the PI3K pathway, and its loss leads to the hyperactivation of PI3K signaling.[4][6] GSK2636771 selectively inhibits PI3K β , leading to reduced phosphorylation of the downstream effector protein Akt, which in turn can induce tumor cell apoptosis and inhibit cell growth.[3][4] These application notes provide detailed protocols for utilizing GSK2636771 in various in vitro cell-based assays to assess its efficacy and mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of GSK2636771 in Cancer Cell Lines



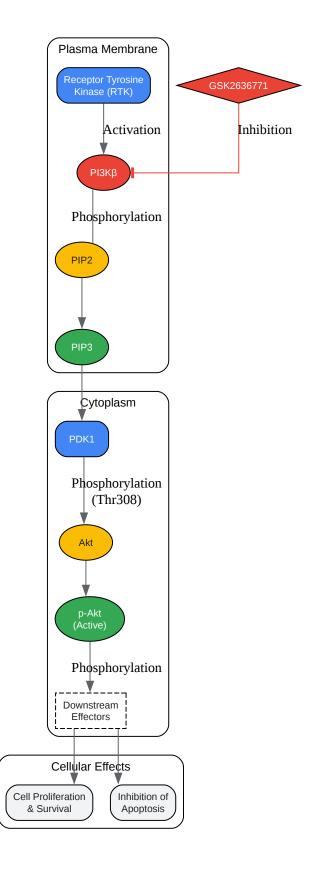
Cell Line	Cancer Type	PTEN Status	IC50/EC50 (nM)	Assay Type	Reference
PC-3	Prostate Adenocarcino ma	Null	36	Cell Viability	[1]
HCC70	Breast Cancer	Null	72	Cell Viability	[1]
BT549	Breast Cancer	Deficient	Not specified	Cell Viability	[1][2]

Table 2: Effect of GSK2636771 on AKT Phosphorylation

Cell Line	Treatment Concentrati on	Duration	pAKT (Ser473) Inhibition	Assay Method	Reference
PC-3	1 μM and 10 μM	Up to 48 hours	Concentratio n- and time- dependent decrease	Western Blot	
HCC1954	Increasing concentration s	24 hours	Concentratio n-dependent decrease	Western Blot	
MDA-MB-468	Increasing concentration s	24 hours	Concentratio n-dependent decrease	Western Blot	_
PC-3 Xenografts	3 mg/kg and 10 mg/kg (in vivo)	1-24 hours	Significant decrease	ELISA	[7][8]

Signaling Pathway and Experimental Workflow

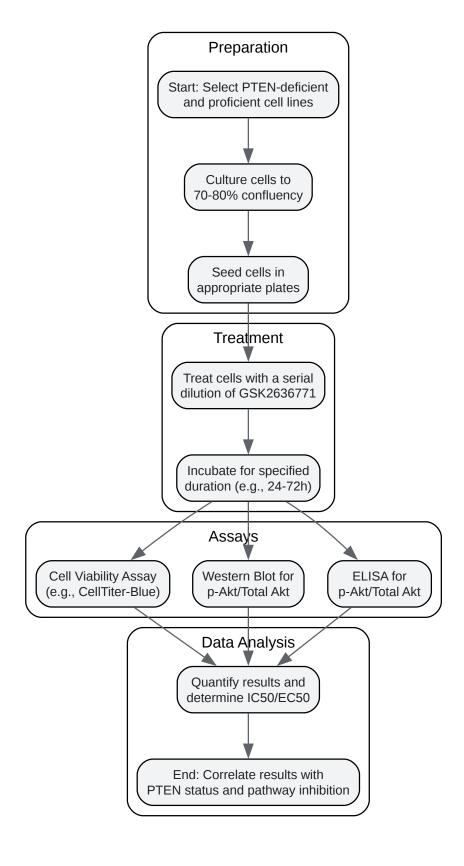




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Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK2636771.





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